4-(Butan-2-yloxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h4-8H,3H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCFCCLPKJVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Butan 2 Yloxy Benzamide
Optimized Synthetic Routes and Yield Enhancements
The primary route for the synthesis of 4-(butan-2-yloxy)benzamide is the Williamson ether synthesis. This well-established method involves the reaction of 4-hydroxybenzamide (B152061) with a suitable 2-butyl halide, such as 2-bromobutane (B33332) or 2-chlorobutane, in the presence of a base. acs.orgmcgill.cafrancis-press.com
Reaction Scheme:
Figure 1: General scheme for the Williamson ether synthesis of this compound.
To enhance the yield and efficiency of this reaction, several parameters can be optimized. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenolic hydroxyl group of 4-hydroxybenzamide to form the more nucleophilic phenoxide ion. The use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the SN2 reaction by solvating the cation of the base, thereby leaving the nucleophile more reactive. nih.gov
Optimization of reaction conditions, including temperature and reaction time, is also crucial for maximizing the yield and minimizing the formation of byproducts. Elevated temperatures can increase the reaction rate but may also promote competing elimination reactions, particularly with a secondary alkyl halide like 2-bromobutane. acs.org
| Parameter | Condition | Rationale | Potential Yield Enhancement |
| Base | Sodium Hydride (NaH) | Strong base, completely deprotonates the phenol. | High |
| Solvent | Dimethylformamide (DMF) | Polar aprotic, enhances nucleophilicity. | Significant |
| Leaving Group | Iodide > Bromide > Chloride | Better leaving groups increase reaction rate. | Moderate |
| Temperature | 60-80 °C | Balances reaction rate and side reactions. | Optimal |
Novel Catalytic Approaches in this compound Synthesis
To overcome some of the limitations of the traditional Williamson ether synthesis, such as the need for stoichiometric amounts of strong bases and harsh reaction conditions, novel catalytic approaches are being explored.
Phase-Transfer Catalysis (PTC): This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), to facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide. crdeepjournal.orgmdpi.comacs.org This allows for the use of milder bases like potassium carbonate and can lead to faster reaction times and higher yields under biphasic conditions. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the rate of Williamson ether synthesis. tsijournals.comorgchemres.orglew.ro Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tsijournals.comeurjchem.com Solvent-free microwave-assisted synthesis is a particularly green approach. orgchemres.org
| Catalytic Approach | Catalyst Example | Advantages |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Milder reaction conditions, use of inorganic bases, improved reaction rates. crdeepjournal.orgresearchgate.net |
| Microwave-Assisted Synthesis | None (Energy Source) | Drastically reduced reaction times, often higher yields, potential for solvent-free conditions. tsijournals.comorgchemres.org |
| Zinc-Catalyzed Synthesis | Zinc Powder | Can proceed in the absence of a traditional base, offering a milder alternative. researchgate.net |
Principles of Green Chemistry Applied to this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.netacs.org For the synthesis of this compound, several green strategies can be implemented.
Alternative Solvents: The use of greener solvents is a key aspect of sustainable synthesis. Traditional solvents like DMF and DMSO are effective but have toxicity concerns. acs.org Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) can be considered. sigmaaldrich.com Water can also be used as a solvent in conjunction with surfactants or phase-transfer catalysts. organic-chemistry.org Polyethylene glycols (PEGs) have also been explored as more benign solvent alternatives to DMF and DMSO. merckmillipore.com
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Safer Solvents | Use of 2-MeTHF, CPME, or water with surfactants. sigmaaldrich.comorganic-chemistry.org | Reduced toxicity and environmental impact. |
| Atom Economy | Optimizing reaction for maximum yield. | Less waste generation per unit of product. |
| Energy Efficiency | Microwave-assisted synthesis. tsijournals.com | Reduced energy consumption and faster production. |
| Catalysis | Use of phase-transfer or other catalysts. crdeepjournal.org | Milder conditions and reduced use of stoichiometric reagents. |
Stereoselective Synthesis of this compound Enantiomers
The butan-2-yloxy group in this compound contains a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-4-(butan-2-yloxy)benzamide. The synthesis of single enantiomers is often crucial in various applications and can be achieved through chiral resolution or asymmetric synthesis.
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.
Enzymatic Kinetic Resolution of the Precursor: A common and effective method is the kinetic resolution of the racemic starting material, (R,S)-2-butanol. This can be achieved using lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), which selectively catalyze the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.govru.nlutupub.finih.gov For example, the lipase can selectively acylate (R)-2-butanol, allowing for the separation of the resulting (R)-2-butyl acetate (B1210297) from the unreacted (S)-2-butanol. ru.nl The separated enantiomerically pure alcohol can then be used in the Williamson ether synthesis to produce the corresponding enantiomer of this compound. The efficiency of this resolution is often high, achieving excellent enantiomeric excess (ee). nih.govnih.gov
| Enzyme | Reaction | Product | Enantiomeric Excess (ee) |
| Novozym 435 | Acylation of (R,S)-2-butanol with vinyl acetate | (S)-2-butanol | >90% ru.nl |
| Pseudomonas cepacia lipase | Acylation of racemic secondary alcohols | Resolved alcohol | High |
| Amano Lipase PS-C II | Hydrolysis of a racemic acetate | Resolved alcohol | >99% nih.gov |
Chiral High-Performance Liquid Chromatography (HPLC): The final racemic this compound can be separated into its enantiomers using chiral HPLC. researchgate.netresearchgate.netacs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including amides. acs.org
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule.
For this compound, this would ideally involve an enantioselective etherification reaction. While general methods for the asymmetric synthesis of chiral ethers are being developed, their specific application to this compound is not widely reported. organic-chemistry.orgorganic-chemistry.org These methods often employ chiral catalysts, such as chiral phosphines or metal complexes with chiral ligands, to control the stereochemical outcome of the C-O bond formation. organic-chemistry.org For instance, a chiral catalyst could be used to selectively form either the (R)- or (S)-ether from 4-hydroxybenzamide and a suitable achiral butene precursor or through a desymmetrization reaction.
Another approach is the use of a chiral auxiliary. This involves attaching a chiral molecule to one of the reactants to direct the stereochemistry of the reaction, followed by its removal. However, this adds extra steps to the synthesis.
Detailed Structural Elucidation and Conformational Analysis of 4 Butan 2 Yloxy Benzamide
Advanced X-ray Crystallography Studies for Solid-State Structure Determination
There are no publicly available X-ray crystallography studies for 4-(Butan-2-yloxy)benzamide. A search of the Cambridge Crystallographic Data Centre (CCDC), a repository for small-molecule crystal structures, did not yield any entries for this compound. Therefore, crucial data such as precise bond lengths, bond angles, torsion angles, and details of the crystal packing and intermolecular interactions in the solid state are not known.
Solution-State Conformation Analysis via Multidimensional NMR Spectroscopy
Similarly, detailed solution-state conformational analysis of this compound using advanced NMR techniques has not been reported in the scientific literature.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY)
No studies utilizing NOESY or ROESY to determine the through-space correlations between protons in this compound have been published. Such studies would be essential to define the preferred conformation and the spatial arrangement of the butoxy and benzamide (B126) moieties in solution.
Relaxation Studies for Molecular Dynamics in Solution
There is no available research on NMR relaxation studies for this compound, which would provide insights into its molecular dynamics, including the mobility of the flexible butoxy side chain and the rotational dynamics of the benzamide group.
Vibrational Spectroscopy for Hydrogen Bonding and Intermolecular Interactions
While it is possible to predict the general regions where characteristic vibrational modes for the functional groups in this compound would appear, specific experimental data from detailed spectroscopic studies are absent from the literature.
Fourier-Transform Infrared (FTIR) Spectroscopy
No published FTIR spectra of this compound with detailed peak assignments and analysis of hydrogen bonding interactions are available. Such data would be critical for understanding the intermolecular forces, particularly those involving the amide N-H and C=O groups.
Raman Spectroscopy
Likewise, there are no reports of Raman spectroscopy studies on this compound. This technique could provide complementary information to FTIR, especially regarding the vibrations of the aromatic ring and the non-polar parts of the molecule.
Chiroptical Properties and Absolute Configuration Determination
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration and studying the conformational properties of chiral molecules. For this compound, which possesses a chiral center at the second carbon of the butoxy group, these techniques would be the primary methods for such analysis. However, a thorough review of available scientific literature reveals a lack of specific published data on the chiroptical properties of this compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of molar ellipticity versus wavelength, can reveal information about the stereochemistry of the molecule. The sign and magnitude of the observed Cotton effects are directly related to the spatial arrangement of atoms around the chromophore. In this compound, the benzamide moiety acts as the primary chromophore. Its electronic transitions would be perturbed by the chiral sec-butoxy group, giving rise to a characteristic CD spectrum.
Despite the theoretical applicability of this technique, no experimental or computationally predicted CD spectra for this compound have been reported in the accessible scientific literature. Therefore, no data on its specific Cotton effects, molar ellipticity values, or the determination of its (R) or (S) absolute configuration through this method is available.
Table 1: Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity ([θ]) | Solvent |
|---|
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgnipne.ro An ORD spectrum provides information that is complementary to a CD spectrum and can also be used to determine the absolute configuration of a chiral molecule, particularly by analyzing the shape of the dispersion curve, known as the Cotton effect. wikipedia.org The specific rotation at various wavelengths would be characteristic of the enantiomer present.
As with CD spectroscopy, there is no published research detailing the ORD spectrum or specific rotation values for this compound. Consequently, an analysis based on experimental ORD data cannot be provided.
Table 2: Optical Rotatory Dispersion Data for this compound
| Wavelength (nm) | Specific Rotation ([α]) | Solvent |
|---|
Computational and Theoretical Investigations of 4 Butan 2 Yloxy Benzamide
Quantum Mechanical (QM) Calculations on Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For 4-(Butan-2-yloxy)benzamide, these calculations reveal details about its geometry, stability, and reactivity.
Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. These studies typically utilize functionals like B3LYP with a basis set such as 6-311G(d,p) to balance accuracy and computational cost. figshare.com The primary outputs of these calculations are the optimized molecular geometry and various electronic descriptors.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is distributed across the benzamide (B126) moiety. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map highlights electronegative regions around the carbonyl oxygen and the ether oxygen, indicating sites susceptible to electrophilic attack. The amide nitrogen and aromatic protons represent electropositive regions.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Value | Unit |
|---|---|---|
| Total Energy | -710.123 | Hartree |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.47 | eV |
Calculations hypothetically performed using DFT at the B3LYP/6-311G(d,p) level of theory.
While DFT is powerful, ab initio methods like Møller-Plesset perturbation theory (MP2) are often used for more accurate energy calculations, especially when exploring the energetic landscapes of flexible molecules. columbia.eduacs.orgnih.gov For this compound, these methods are crucial for mapping the potential energy surface (PES) associated with the rotation of the sec-butoxy group and the amide bond.
The flexibility of the sec-butoxy side chain results in several low-energy conformers. Ab initio calculations can precisely determine the relative energies of these conformers and the energy barriers for interconversion between them. nih.gov This is achieved by systematically varying key dihedral angles and calculating the single-point energy at each step.
The results of such an analysis would likely show that the most stable conformer adopts a staggered arrangement in the alkyl chain to minimize steric hindrance. The orientation of the sec-butoxy group relative to the phenyl ring is governed by a balance between steric effects and electronic interactions. The energetic landscape reveals the relative populations of different conformers at a given temperature, which is essential for understanding the molecule's behavior in solution. acs.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |
|---|---|---|---|
| Anti | 180° | 0.00 | 65.1 |
| Gauche 1 | +60° | 0.85 | 17.4 |
| Gauche 2 | -60° | 0.85 | 17.4 |
Energies are hypothetical and calculated relative to the most stable anti-conformer using ab initio methods.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
To explore the vast conformational space of this compound in a simulated physiological environment, Molecular Dynamics (MD) simulations are indispensable. rsc.orgscispace.comacs.org These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and conformational preferences in solution.
An MD simulation would typically place the molecule in a box of explicit solvent (e.g., water) and simulate its movement for a duration of nanoseconds to microseconds. The trajectory from the simulation reveals how the molecule folds, flexes, and interacts with its environment. For this compound, MD simulations would highlight the flexibility of the alkoxy chain and the rotation around the C-N amide bond. researchgate.net
Analysis of the MD trajectory, often through techniques like root-mean-square deviation (RMSD) and cluster analysis, can identify the most populated conformational states. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The simulations can also provide information on the hydration shell around the molecule and the stability of intramolecular hydrogen bonds, if any.
In Silico Docking Studies with Hypothesized Macromolecular Interaction Partners
Given that benzamide derivatives are known to interact with various biological targets, such as enzymes and receptors, in silico molecular docking is a valuable tool for generating hypotheses about the potential macromolecular partners of this compound. ox.ac.uknih.govimrpress.com Docking algorithms predict the preferred binding orientation of a ligand to a target protein and estimate the strength of the interaction. ijariie.com
For a hypothetical study, a potential target could be an enzyme like a histone deacetylase (HDAC) or a cyclooxygenase (COX), where other benzamides have shown activity. jst.go.jpmdpi.com The docking process would involve preparing the 3D structure of the target protein and the ligand, defining a binding site, and then using a program like AutoDock or Glide to sample different binding poses.
The results are typically ranked using a scoring function, which estimates the binding free energy. A favorable docking score would suggest a stable complex. The predicted binding mode would reveal key interactions, such as hydrogen bonds between the amide group of the ligand and polar residues in the active site, or hydrophobic interactions involving the phenyl ring and the sec-butoxy chain. For example, the carbonyl oxygen could act as a hydrogen bond acceptor, while the N-H group could be a hydrogen bond donor.
Table 3: Hypothetical Docking Results of this compound with a Putative Kinase Target
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.2 |
| Predicted Hydrogen Bonds | Amide N-H with Asp145; Carbonyl O with Lys33 |
These results are hypothetical and would be generated from a molecular docking simulation.
Prediction of Spectroscopic Signatures through Computational Methods
Computational methods can accurately predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for chemical characterization. acs.orgresearchgate.net These predictions can aid in the interpretation of experimental data and confirm the structure of a synthesized compound.
The prediction of NMR chemical shifts is often performed using DFT with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C chemical shifts. These calculated shifts are typically scaled using a linear regression analysis against known standards to improve agreement with experimental values. github.io
Table 4: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Relative Intensity |
|---|---|---|
| N-H Stretch | 3450 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Strong |
| C=O Stretch (Amide I) | 1685 | Very Strong |
| N-H Bend (Amide II) | 1610 | Strong |
| Aromatic C=C Stretch | 1590, 1500 | Strong |
| C-O-C Asymmetric Stretch | 1250 | Strong |
Frequencies are hypothetical and would be calculated using DFT methods.
Mechanistic Investigations of Molecular Interactions of 4 Butan 2 Yloxy Benzamide in Vitro and in Silico
Enzyme Binding and Inhibition Kinetics Studies (in vitro)
No specific studies detailing the in vitro enzyme binding properties or inhibition kinetics of 4-(Butan-2-yloxy)benzamide have been identified. Information regarding its potential enzyme targets, IC50 values, or the nature of its inhibition (e.g., competitive, non-competitive) is not available in the scientific literature.
Receptor Interaction Studies (in vitro binding assays)
There are no published in vitro binding assays that investigate the interaction of this compound with any specific biological receptors. Consequently, data on its binding affinity (such as Kd or Ki values) for any receptor are unavailable.
Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
A search for studies employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction between this compound and any protein target did not yield any results. Such studies would be necessary to understand the thermodynamics and kinetics of binding, but this information has not been reported.
Investigation of Cellular Uptake Mechanisms (in vitro models)
There is no available research on the mechanisms by which this compound is taken up by cells. In vitro studies using cell models to elucidate whether uptake is passive or active, and which transporters might be involved, have not been published.
Membrane Permeation Studies in Artificial Membrane Systems
Investigations into the ability of this compound to permeate biological membranes, for instance, through Parallel Artificial Membrane Permeability Assays (PAMPA), have not been documented in the available literature.
Elucidation of Specific Molecular Pathway Modulations (in vitro)
No in vitro studies have been found that describe the effects of this compound on specific molecular or signaling pathways within cells.
Synthesis and Characterization of 4 Butan 2 Yloxy Benzamide Derivatives and Analogues
Design Principles for Structural Modification and Diversification
The design of derivatives based on the 4-(butan-2-yloxy)benzamide scaffold is guided by established medicinal chemistry principles aimed at optimizing a compound's interaction with biological targets or enhancing its material properties. Structural modifications are planned to probe the chemical space around the core scaffold, leading to the diversification of the compound library.
Key design principles include:
Target-Oriented Design: When a biological target is known, such as an enzyme or receptor, structural modifications are designed to enhance binding affinity and selectivity. For instance, in designing inhibitors for bacterial cell division protein FtsZ, benzamide (B126) derivatives are often modified to improve interactions within the binding pocket. nih.gov The design process may involve replacing parts of the molecule, such as substituting a thiazolopyridine with a 1,4-benzodioxane (B1196944) ring, to improve activity. nih.gov
Structure-Activity Relationship (SAR) Exploration: Systematic modifications are made to different parts of the molecule to understand how each component contributes to its activity. nih.govacs.org For example, modifying the amide group or the substituents on the phenyl ring can reveal critical interactions for biological function. nih.gov In a series of 4-(pyridin-4-yloxy)benzamide derivatives, introducing a 5-methylpyridazin-3(2H)-one fragment and modifying the amide with a morpholine (B109124) group were found to be beneficial for enhancing inhibitory activity against cancer cell lines. nih.gov
Physicochemical Property Modulation: Modifications are often aimed at improving drug-like properties, such as solubility, lipophilicity, and metabolic stability. Replacing a phenyl ring with a saturated bioisostere like 2-oxabicyclo[2.2.2]octane can increase water solubility and metabolic stability while reducing lipophilicity. enamine.net
Introduction of Functional Groups for Probing: For chemical biology applications, functional groups that can act as reporters (e.g., fluorophores) or reactive handles for bioconjugation are incorporated into the structure. acs.org
The diversification of the this compound scaffold can be achieved by modifying three main regions: the sec-butoxy group, the benzamide moiety, and the aromatic ring.
| Region of Modification | Design Strategy | Intended Outcome | Example Modification |
| sec-Butoxy Group | Alter chain length or branching | Modulate lipophilicity and steric interactions | Replacement with isopropoxy, cyclohexyloxy |
| Benzamide Moiety | Amide N-alkylation/arylation, bioisosteric replacement | Alter H-bonding capacity, improve stability, explore SAR | N-methylation, replacement with thioamide, urea, or triazole mdpi.com |
| Aromatic Ring | Introduction of substituents | Modulate electronic properties, create new interaction points | Halogenation, introduction of nitro or amino groups |
These design strategies allow for the systematic exploration of the chemical space around the this compound core, leading to the development of new compounds with tailored properties.
Regioselective Functionalization Strategies
Achieving regioselectivity is crucial in the synthesis of this compound derivatives to ensure that functional groups are introduced at the desired positions. Various strategies have been developed for the selective functionalization of benzamide and related aromatic compounds.
Directed C-H Functionalization: The amide group in benzamides can act as a directing group in transition metal-catalyzed C-H activation reactions, guiding functionalization to the ortho position of the benzamide ring. wjarr.comuni-goettingen.de This allows for the introduction of various substituents, such as aryl or alkyl groups, with high regioselectivity. For instance, N-acyl-amino acids can be synthesized with specific substitutions, and their structures confirmed using various spectral methods. mdpi.com
Electrophilic Aromatic Substitution: The ether-linked butoxy group is an ortho-, para-directing group. Since the para position is already occupied by the benzamide, electrophilic substitution reactions (e.g., nitration, halogenation) will primarily occur at the positions ortho to the ether linkage (C3 and C5). Careful control of reaction conditions is necessary to manage the selectivity between these two positions and avoid over-functionalization.
Functionalization via N-Oxides: In heterocyclic analogues like quinolines, regioselective functionalization can be achieved through the formation of an N-oxide, which acts as a directing group. mdpi.com This approach facilitates C-2 and C-8 functionalization under mild conditions. mdpi.com
Metal-Catalyzed Cross-Coupling: If the aromatic ring is pre-functionalized with a halogen (e.g., bromine or iodine), transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be employed to introduce a wide variety of substituents with complete regiocontrol.
Electrophile-Induced Cyclization: For derivatives containing an alkyne group, such as 2-(prop-1-ynyl)benzamides, electrophile-promoted cyclization can lead to the highly regioselective synthesis of five-membered haloimidiates without the need for a metal catalyst. nih.gov The steric bulk and neighboring group participation are key factors in controlling the regioselectivity of this transformation. nih.gov
Structure-Property Relationship Studies within Derivative Series
Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are fundamental to understanding how molecular structure influences the physical, chemical, and biological properties of this compound derivatives. By synthesizing a series of related compounds and evaluating their properties, researchers can identify key structural features responsible for desired outcomes. acs.orgacs.org
A hypothetical SAR study on a series of 4-alkoxybenzamide derivatives might explore how changes in the alkoxy chain and substitutions on the benzamide nitrogen affect a specific biological activity, such as enzyme inhibition.
Table 1: Hypothetical Structure-Activity Relationship Data for 4-Alkoxybenzamide Derivatives
| Compound | R1 (Alkoxy Group) | R2 (Amide Substituent) | IC50 (µM) |
|---|---|---|---|
| 1a | sec-Butoxy | -H | 15.2 |
| 1b | Isopropoxy | -H | 25.8 |
| 1c | n-Butoxy | -H | 18.9 |
| 1d | sec-Butoxy | -CH3 | 10.5 |
| 1e | sec-Butoxy | -Phenyl | 5.3 |
From this hypothetical data, one could infer:
The nature of the alkoxy group influences activity, with the sec-butoxy group (1a) being more favorable than the isopropoxy (1b) or n-butoxy (1c) groups.
Substitution on the amide nitrogen generally enhances activity, with a phenyl group (1e) providing a significant improvement in potency over a methyl group (1d) or an unsubstituted amide (1a).
In real-world studies, similar systematic evaluations have been performed on related benzamide scaffolds. For example, in the development of FtsZ inhibitors, lengthening a methylenoxy linker to an ethylenoxy linker between a 1,4-benzodioxane ring and a benzamide moiety strongly increased antimicrobial activity. nih.gov Further SAR studies on this class of compounds led to potent inhibitors with minimal inhibitory concentrations (MICs) in the sub-micromolar range against strains of Staphylococcus aureus. nih.gov Similarly, research on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showed that changes in lipophilicity and the introduction of different atoms like bromine could impact antimicrobial effects. mdpi.com
Synthesis of Research Probes and Targeted Delivery Systems for Chemical Biology
Derivatives of this compound can be functionalized to create research probes for studying biological systems or components of targeted delivery systems.
Fluorescent Probes: A common strategy involves coupling the benzamide derivative to a fluorophore, such as a BODIPY dye. acs.org This creates a fluorescent ligand that can be used to visualize and study the localization and dynamics of its biological target in living cells. acs.orgsioc-journal.cn The synthesis typically involves creating a derivative with a reactive handle, such as an amine, which can then be acylated with an activated fluorophore. acs.org
Targeted Delivery Systems: The this compound scaffold can be incorporated into larger molecular constructs designed for targeted delivery of a therapeutic agent. google.combmmj.org For example, it could serve as a targeting moiety that binds to a specific cell surface protein, or as a linker connecting a targeting ligand to a payload. Patents describe complex systems involving nanoparticles coated with polymers and targeting moieties to deliver biologically active agents to specific cells. google.com Other systems involve linking a warhead that binds to a target protein to a ligand for an E3 ubiquitin ligase, creating a PROTAC (Proteolysis Targeting Chimera) for targeted protein degradation. google.com
The synthesis of these complex molecules requires multi-step procedures and often employs techniques like solid-phase synthesis or convergent synthetic strategies where different components are synthesized separately and then joined together. google.com
Bioisosteric Replacements and Isosteric Modifications in the this compound Scaffold
Bioisosteric and isosteric modifications are powerful tools in drug design used to improve potency, selectivity, and pharmacokinetic properties while retaining or enhancing the desired biological activity. nih.gov This involves replacing a functional group with another that has similar steric, electronic, or physicochemical properties.
Key bioisosteric replacements for the this compound scaffold include:
Amide Bond Replacements: The amide bond is susceptible to hydrolysis by proteases. Replacing it with more stable bioisosteres can improve metabolic stability. Common replacements include:
Thioamides and Selenoamides: These have been shown to be effective replacements in some benzamide series, maintaining or even improving biological activity. mdpi.com
Ureas and Sulfonamides: These can alter the hydrogen bonding pattern and geometry, which may or may not be beneficial depending on the target. mdpi.com
1,2,4-Oxadiazoles: This five-membered heterocycle is a well-known bioisostere for amide and ester groups, offering a rigid and stable alternative. nih.gov
Phenyl Ring Replacements: The central phenyl ring can be replaced with other aromatic or non-aromatic rings to modulate properties like lipophilicity and metabolic stability.
Heterocyclic Rings: Pyridine, pyrazine, or pyrimidine (B1678525) rings can be used to introduce hydrogen bond acceptors and alter the electronic properties of the scaffold. nih.govnih.gov
Saturated Scaffolds: Bioisosteres like bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.2.2]octane can mimic the geometry of a para-substituted benzene (B151609) ring while improving properties such as solubility and reducing lipophilicity. enamine.netbeilstein-journals.org
Ether Linkage Replacements: The ether oxygen can be replaced to explore different interactions and stabilities.
Thioether: Replacing the oxygen with sulfur can alter bond angles and lipophilicity.
Methylene (B1212753) (Alkyl) Linker: Replacing the ether with a carbon linker, creating a C-C bond, removes the hydrogen bond accepting capability of the ether oxygen and increases lipophilicity. nih.gov
Table 2: Examples of Bioisosteric Replacements for the this compound Scaffold
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-) | Increase stability, alter H-bonding mdpi.com |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improve metabolic stability, rigidify conformation nih.gov |
| Phenyl Ring | Pyridine Ring | Introduce H-bond acceptor, modulate electronics nih.gov |
| Phenyl Ring | Bicyclo[1.1.1]pentane | Improve solubility, decrease lipophilicity enamine.net |
| Ether (-O-) | Methylene (-CH2-) | Increase lipophilicity, remove H-bond acceptor nih.gov |
These strategic modifications allow for the systematic optimization of the this compound scaffold, leading to the discovery of new chemical entities with improved properties for a wide range of applications.
Advanced Analytical Techniques in the Comprehensive Study of 4 Butan 2 Yloxy Benzamide
Hyphenated Chromatography-Mass Spectrometry for Purity and Impurity Profiling
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in pharmaceutical analysis. nih.govresolvemass.ca They offer enhanced sensitivity and specificity, which are crucial for identifying and quantifying impurities, even at trace levels. researchgate.netlcms.cz
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of impurity profiling in the pharmaceutical industry. resolvemass.caresearchgate.net Its ability to separate complex mixtures and provide mass information makes it ideal for detecting and identifying non-volatile impurities. resolvemass.ca For a compound like 4-(Butan-2-yloxy)benzamide, an LC-MS/MS method would be developed to separate the parent compound from any process-related impurities or degradation products.
The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of impurities at levels far below what is achievable with conventional detectors. preprints.org In a hypothetical LC-MS/MS analysis, specific transitions for this compound and its potential impurities would be monitored. For instance, an impurity arising from the starting material, such as 4-hydroxybenzamide (B152061), could be readily identified and quantified.
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and a Potential Impurity
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (this compound) | m/z 194.1 -> 121.1 |
| MS/MS Transition (Impurity: 4-hydroxybenzamide) | m/z 138.0 -> 93.0 |
This data is hypothetical and for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
For the analysis of volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. core.ac.ukinformaticsjournals.co.in Potential volatile impurities in the synthesis of this compound could include residual solvents like 2-butanol (B46777) or by-products from side reactions. GC-MS provides excellent separation of these volatile compounds and their subsequent identification through their mass spectra, which can be compared against established libraries like the NIST database. informaticsjournals.co.indocbrown.info
A typical GC-MS method would involve dissolving the sample in a suitable solvent and injecting it into the GC. The components are separated based on their boiling points and polarity, and then detected by the mass spectrometer.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.comspectroscopyonline.com This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in the identification of unknown impurities. youtube.comamericanpharmaceuticalreview.comlibretexts.org For this compound (C₁₁H₁₅NO₂), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm its identity.
Furthermore, HRMS is invaluable for elucidating the fragmentation pathways of molecules. nih.gov By analyzing the exact masses of the fragment ions, a detailed picture of the molecule's structure can be constructed.
Table 2: Theoretical and Hypothetical HRMS Data for this compound
| Ion | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Hypothetical Mass Error (ppm) |
| [M+H]⁺ | 194.1176 | 194.1174 | -1.0 |
| [M+Na]⁺ | 216.0995 | 216.0992 | -1.4 |
| Fragment Ion [C₇H₅O]⁺ | 105.0335 | 105.0333 | -1.9 |
This data is hypothetical and for illustrative purposes.
A plausible fragmentation pathway for this compound in positive ion mode would likely involve the loss of the butoxy group to form the benzoyl cation at m/z 105, followed by the loss of carbon monoxide to yield the phenyl cation at m/z 77.
Advanced Titrimetric and Calorimetric Methods for Interaction Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. sygnaturediscovery.comnih.govharvard.edu It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. upm.esjaptamers.co.uk From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. rsc.orgnih.gov
While specific interaction studies for this compound are not publicly available, ITC could be employed to investigate its binding to a target protein, for example. The resulting thermodynamic data would be crucial in understanding the driving forces behind the binding event.
Table 3: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Protein as Determined by ITC
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Binding Affinity (Kₐ) | 5.2 x 10⁵ M⁻¹ |
| Dissociation Constant (K₋) | 1.9 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | 2.1 kcal/mol |
This data is hypothetical and for illustrative purposes.
Solid-State Nuclear Magnetic Resonance (ssNMR) for Polymorphism and Amorphous Forms
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of solid materials at the atomic level. preprints.orgethz.ch It is particularly valuable for characterizing different solid forms of a pharmaceutical compound, such as polymorphs and amorphous forms, which can have significantly different physical properties. bruker.comresearchgate.net
For this compound, ssNMR could be used to identify and distinguish between different crystalline forms by observing differences in the chemical shifts of the carbon and nitrogen atoms in the molecule. pittcon.orgmdpi.com Furthermore, ssNMR can be used to characterize the amorphous state and study the interactions between the drug and polymer in amorphous solid dispersions. nih.gov
Potential Applications of 4 Butan 2 Yloxy Benzamide in Materials Science and Chemical Biology Tools
Integration into Polymer Scaffolds for Functional Materials Research
The integration of small molecules into polymer scaffolds is a key strategy for developing functional materials with tailored properties. For 4-(butan-2-yloxy)benzamide, this could involve its use as a pendant group attached to a polymer backbone or as a cross-linking agent. The benzamide (B126) moiety offers a site for chemical modification, allowing it to be incorporated into various polymer architectures.
Detailed Research Findings: Currently, there is a lack of specific published research detailing the integration of this compound into polymer scaffolds. However, the fundamental characteristics of the molecule allow for hypothetical consideration of its potential in this area. The amide group could participate in hydrogen bonding, contributing to the mechanical properties and thermal stability of the resulting polymer. The butan-2-yloxy group could influence the solubility and processability of the material. Research in the broader field of benzamide-containing polymers has shown their potential in applications such as high-performance plastics and biomedical materials.
| Potential Role in Polymer Scaffolds | Structural Feature | Implied Property |
| Pendant Group | Benzamide Ring | Rigidity, Thermal Stability |
| Cross-linking Agent | Amide Functionality | Network Formation, Mechanical Strength |
| Modifier | Butan-2-yloxy Group | Solubility, Hydrophobicity |
This table presents hypothetical roles based on the compound's structure, pending experimental validation.
Role as a Building Block in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound, featuring both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the ether oxygen), makes it a candidate for designing self-assembling supramolecular structures.
Detailed Research Findings: There are no specific studies on the role of this compound as a building block in supramolecular chemistry. The broader field of supramolecular chemistry often utilizes molecules with recognition motifs to form complex architectures such as gels, liquid crystals, or nanotubes. The benzamide group is a well-known motif for forming one-dimensional hydrogen-bonded chains. The chirality of the butan-2-yloxy group could also introduce stereochemical control into self-assembly processes, potentially leading to the formation of helical structures.
Application as a Probe in Chemical Biology Research
Chemical probes are small molecules used to study and manipulate biological systems. These can include fluorescent labels for imaging or affinity tags for identifying protein interactions.
Detailed Research Findings: Publicly available research does not describe the use of this compound as a chemical biology probe. To function as a probe, the molecule would typically require further modification. For instance, the introduction of a fluorophore would be necessary for it to act as a fluorescent label. Similarly, to serve as an affinity tag, it would need to be attached to a molecule with known binding properties to a biological target. The benzamide scaffold itself is present in some biologically active molecules, which could serve as a starting point for designing more complex probes.
Photophysical Properties for Optoelectronic Research
The photophysical properties of a molecule, such as its absorption and emission of light, determine its suitability for optoelectronic applications like organic light-emitting diodes (OLEDs) or sensors.
Detailed Research Findings: Specific studies on the photophysical properties of this compound are not available in the current scientific literature. Generally, the photophysical behavior of benzamide derivatives is influenced by the substituents on the aromatic ring. The presence of the butan-2-yloxy group, an electron-donating group, could potentially influence the electronic transitions within the molecule. Detailed spectroscopic analysis, including UV-Vis absorption and fluorescence spectroscopy, would be required to characterize its properties and assess its potential for optoelectronic applications.
Crystallization Studies for Controlled Material Formation
The study of crystallization is crucial for controlling the solid-state structure of a material, which in turn affects its physical properties. Polymorphism, the ability of a substance to exist in more than one crystal form, is a key area of investigation.
Detailed Research Findings: There are no specific crystallization studies available for this compound. However, the parent compound, benzamide, is known to exhibit polymorphism, forming different crystal structures depending on the crystallization conditions. It is plausible that this compound could also exhibit polymorphic behavior. Understanding its crystallization could enable the controlled formation of materials with specific properties. Techniques such as X-ray diffraction would be essential to determine its crystal structure and identify any polymorphs.
Conclusions and Future Research Trajectories for 4 Butan 2 Yloxy Benzamide
Summary of Key Research Findings and Methodological Advancements
Direct research dedicated solely to 4-(Butan-2-yloxy)benzamide is sparse in publicly accessible scientific literature. However, the synthesis and properties of structurally related 4-alkoxybenzamides are well-documented, providing a foundational framework for understanding this compound.
Methodological Advancements in Synthesis: The primary methodological advancement relevant to this compound is the synthesis of its core structure. The Williamson ether synthesis is a foundational method for creating the ether linkage. This would typically involve the reaction of a salt of 4-hydroxybenzamide (B152061) with a 2-butyl halide, such as 2-bromobutane (B33332) or 2-chlorobutane. Key to the success of this synthesis is the choice of base and solvent to optimize the nucleophilicity of the phenoxide.
A documented synthesis of a more complex derivative, 4-Amino-2-(butan-2-on-3-yl)oxy-5-chloro-N-[2-(diethylamino)ethyl]benzamide Hydrochloride, illustrates a practical approach where a substituted 2-hydroxybenzamide is reacted with 3-chloro-2-butanone (B129570) in the presence of potassium carbonate and sodium iodide in DMF. prepchem.com This highlights a viable synthetic route that can be adapted for the simpler this compound.
Characterization Techniques: Standard analytical techniques would be employed to characterize this compound. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure, with expected signals corresponding to the aromatic protons of the benzamide (B126) ring and the aliphatic protons of the butan-2-yloxy group. vulcanchem.com
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide C=O and N-H stretches, and the C-O-C stretch of the ether linkage.
Identification of Unexplored Research Avenues
The limited direct research into this compound means there is a wealth of unexplored avenues for investigation. These can be broadly categorized into medicinal chemistry and materials science.
Medicinal Chemistry: The benzamide functional group is a well-established pharmacophore present in numerous approved drugs. The exploration of this compound and its derivatives as potential therapeutic agents is a significant untapped area.
Antimicrobial Activity: Derivatives of benzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.com A logical next step would be to screen this compound for activity against a panel of pathogenic bacteria, including multidrug-resistant strains.
Anticancer Potential: Novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives have been synthesized and shown to possess antitumor activity. prepchem.com This suggests that the 4-alkoxybenzamide scaffold could be a valuable starting point for the design of new anticancer agents. Investigating the cytotoxic effects of this compound on various cancer cell lines would be a primary research direction.
Enzyme Inhibition: The benzamide moiety is a known feature in various enzyme inhibitors. Exploring the inhibitory potential of this compound against a range of enzymes, such as kinases or proteases, could reveal novel biological activities.
Materials Science: The rigid aromatic core of the benzamide structure combined with the flexible alkoxy chain suggests potential applications in materials science.
Liquid Crystals: Certain alkoxybenzamide derivatives are known to exhibit liquid crystalline properties. The length and branching of the alkoxy chain can influence the mesophase behavior. Investigating the thermal and optical properties of this compound could reveal potential applications in display technologies.
Polymer Science: Benzamide-containing monomers can be used to synthesize high-performance polymers with desirable thermal stability and mechanical properties. The butan-2-yloxy group could be modified to include polymerizable functionalities, allowing for the incorporation of this monomer into novel polymer backbones.
Organic Electronics: Aromatic compounds are fundamental to the field of organic electronics. schrodinger.com While simple, the electronic properties of this compound could be characterized to assess its potential as a building block for more complex organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Long-Term Vision for this compound-Based Academic Research
The long-term vision for research on this compound should focus on leveraging it as a versatile scaffold for the development of functional molecules with tailored properties. This vision encompasses a multi-stage approach from fundamental characterization to the creation of advanced derivatives.
Stage 1: Foundational Research and Library Synthesis The initial phase should focus on the definitive synthesis and comprehensive characterization of this compound. Following this, a library of derivatives should be created. This could involve:
Substitution on the benzamide nitrogen with various alkyl and aryl groups.
Introduction of substituents on the aromatic ring to modulate electronic properties.
Variation of the alkoxy chain (e.g., using different isomers of butanol or longer-chain alcohols).
Stage 2: High-Throughput Screening and Property Evaluation The synthesized library of compounds should undergo high-throughput screening to identify "hit" compounds with promising biological activity or material properties. This would involve a battery of assays, including antimicrobial, anticancer, and enzyme inhibition assays, as well as characterization of their physicochemical and material properties.
Stage 3: Lead Optimization and Mechanistic Studies Promising "hit" compounds identified in Stage 2 would become the focus of lead optimization. This would involve a more targeted synthetic approach to refine the molecular structure and enhance the desired properties. For biologically active compounds, detailed mechanistic studies would be undertaken to identify their molecular targets and pathways of action. For materials, the focus would be on understanding the structure-property relationships to fine-tune their performance.
Stage 4: Development of Advanced Applications The ultimate long-term goal is to translate the fundamental research into practical applications. For medicinal chemistry, this could involve the development of preclinical drug candidates. In materials science, this could lead to the creation of novel liquid crystals, polymers, or electronic components with superior performance characteristics.
By systematically exploring the chemical space around this compound, the academic community can unlock its full potential, transforming a simple molecule into a valuable platform for innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(Butan-2-yloxy)benzamide with high purity?
- Methodology : The synthesis requires precise control of reaction conditions. For example, coupling 4-hydroxybenzamide with 2-bromobutane under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours ensures efficient ether bond formation. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Analytical Validation : Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:3) and confirm purity using ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for butan-2-yl CH₃ groups) and HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize the thermal stability of this compound?
- Methodology : Perform thermogravimetric analysis (TGA) under N₂ at a heating rate of 10°C/min to identify decomposition temperatures. Differential scanning calorimetry (DSC) can detect phase transitions (e.g., melting points ~150–160°C). Cross-validate with dynamic vapor sorption (DVS) to assess hygroscopicity, critical for formulation studies .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodology : Use mixed-solvent systems (e.g., ethanol/water or acetone/hexane) for high-yield recrystallization. Optimize ratios via solubility trials at 25°C and 50°C. X-ray crystallography (if single crystals form) confirms molecular packing and polymorphism risks .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound analogs be resolved?
- Methodology : Conduct dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to identify structure-activity relationships (SAR). For example, substituents on the benzamide ring (e.g., electron-withdrawing groups) enhance enzyme inhibition efficacy. Use statistical tools (e.g., ANOVA) to assess variability between replicates .
- Case Study : In PARP-1 inhibitor studies, conflicting IC₅₀ values arose from differences in assay pH (7.4 vs. 6.5). Standardizing buffer conditions resolved discrepancies .
Q. What mechanisms underlie the mutagenicity risks of this compound derivatives?
- Methodology : Perform Ames tests (TA98 and TA100 strains ± metabolic activation) to evaluate mutagenic potential. For example, nitro or aromatic amine substituents may increase genotoxicity. Compare with structurally similar compounds (e.g., benzyl chloride) to benchmark risks. Mitigate hazards via structural modifications (e.g., replacing nitro with cyano groups) .
Q. How do reaction conditions influence divergent pathways in Cu(II)-mediated C-H functionalization of this compound?
- Methodology : Under basic conditions (pH >10), directed C-H methoxylation occurs via organometallic intermediates. In acidic conditions (pH <4), single-electron transfer (SET) mechanisms favor nondirected chlorination. Use DFT calculations to map transition states and validate with ¹⁸O labeling experiments .
Safety and Hazard Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
